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Compound of Interest

Compound Name: CCT68127

Cat. No.: B1668746 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pre-clinical investigation of

CCT68127, a potent small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-

Dependent Kinase 9 (CDK9), in the context of MYCN-amplified neuroblastoma. This

aggressive pediatric malignancy is characterized by the amplification of the MYCN oncogene, a

key driver of tumor progression and a marker of poor prognosis. CCT68127 and its close

analogue, CYC065 (fadraciclib), have emerged as promising therapeutic agents that selectively

target the vulnerabilities of these high-risk tumors.

Core Mechanism of Action: Transcriptional
Repression of MYCN
CCT68127 exerts its anti-tumor effects in MYCN-amplified neuroblastoma primarily through the

inhibition of CDK9.[1][2] CDK9 is a critical component of the positive transcription elongation

factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II,

a necessary step for productive transcriptional elongation. The MYCN gene in neuroblastoma

is often associated with super-enhancers, leading to high levels of transcription. By inhibiting

CDK9, CCT68127 effectively stalls transcriptional elongation, leading to a rapid depletion of

MYCN mRNA and, consequently, MYCN protein.[1]

The dual inhibition of CDK2 by CCT68127 also plays a significant role. Inactivation of CDK2

has been shown to be synthetically lethal in cancer cells with MYCN overexpression.[1] This
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multi-pronged attack on both the production and the cellular context of the MYCN oncoprotein

underscores the therapeutic potential of CCT68127.

Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative and qualitative data on the efficacy of

CCT68127 and its analogue CYC065 in preclinical models of neuroblastoma.

Table 1: In Vitro Activity of CCT68127 and CYC065 in Neuroblastoma Cell Lines
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Compound Cell Line MYCN Status Key Findings Reference

CCT68127 Kelly Amplified

Depletion of

MYCN mRNA

and protein;

Induction of

apoptosis.

[1]

CCT68127 BE(2)C Amplified

Inhibition of cell

proliferation;

Induction of

apoptosis.

[1]

CCT68127 IMR32 Amplified

Inhibition of cell

proliferation;

Induction of

apoptosis.

[1]

CCT68127 LAN-5 Amplified

Inhibition of cell

proliferation;

Induction of

apoptosis.

[1]

CCT68127 SH-EP-MYCN MYCN-driven

Inhibition of cell

proliferation;

Induction of

apoptosis.

[1]

CYC065 Kelly Amplified

Potent growth

inhibition and

induction of

apoptosis.

[1][2]

CYC065 SK-N-AS Not Amplified

Weaker effects

on tumor growth

compared to

MYCN-amplified

lines.

[2]

Table 2: In Vivo Efficacy of CCT68127 and CYC065 in Neuroblastoma Models
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Compound Model Key Findings Reference

CCT68127

Th-MYCN Genetically

Engineered Mouse

Model

Tumor regression and

prolonged survival.
[1]

CYC065
Kelly Xenograft

(MYCN-amplified)

Significant tumor

growth inhibition and

increased overall

survival.

[1][2]

CYC065
SK-N-AS Xenograft

(MYCN non-amplified)

Modest effect on

tumor growth.
[2]

CYC065

Th-MYCN Genetically

Engineered Mouse

Model

Significantly reduced

tumor burden and

prolonged survival.

[1]

Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and extension of

these findings.

Cell Viability Assay (MTT Assay)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of CCT68127.

Cell Seeding: Plate neuroblastoma cells (e.g., Kelly, SK-N-BE(2)) in 96-well plates at a

density of 5,000 cells per well and allow them to adhere overnight.

Compound Treatment: Prepare serial dilutions of CCT68127 in complete culture medium and

add to the wells. Include a vehicle control (e.g., DMSO).

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5%

CO2.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

IC50 Calculation: Calculate the IC50 values by plotting the percentage of cell viability against

the logarithm of the drug concentration.[3]

Western Blotting for Protein Expression Analysis
This protocol is used to detect changes in the expression of key proteins such as MYCN, p-Rb,

and markers of apoptosis.

Cell Lysis: Treat neuroblastoma cells with CCT68127 at various concentrations and time

points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-

buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against MYCN,

p-Rb, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at

4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-

conjugated secondary antibodies for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection reagent and an imaging system.[3]

In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of CCT68127 in a living organism.
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Cell Implantation: Subcutaneously inject a suspension of MYCN-amplified neuroblastoma

cells (e.g., Kelly) into the flank of immunodeficient mice.

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable

size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Drug Administration: Administer CCT68127 or vehicle control orally or via intraperitoneal

injection according to a predetermined dosing schedule.

Tumor Measurement: Measure tumor volume using calipers at regular intervals.

Survival Analysis: Monitor the mice for signs of toxicity and record survival data.

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further

analysis (e.g., western blotting, immunohistochemistry).

Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows involved in the investigation

of CCT68127.
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Caption: CCT68127 inhibits CDK9 and CDK2, leading to decreased MYCN expression and cell

cycle arrest.
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Caption: Preclinical evaluation workflow for CCT68127 in neuroblastoma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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